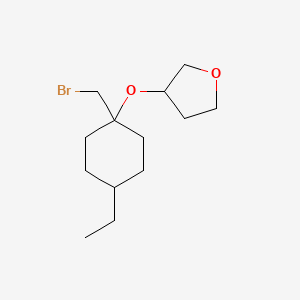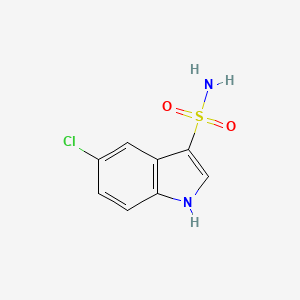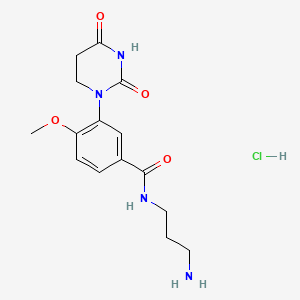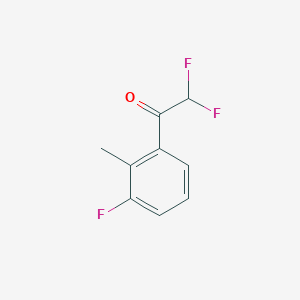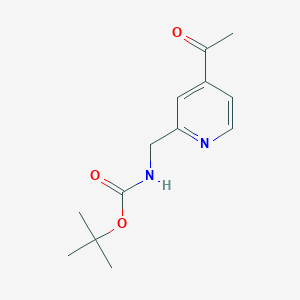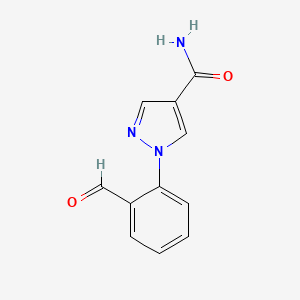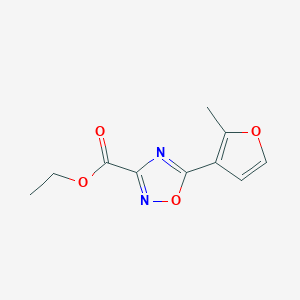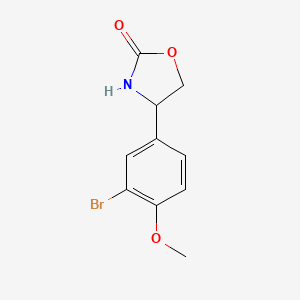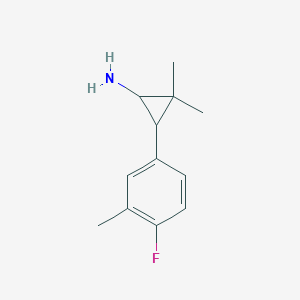
3-(Cyclohexylsulfanyl)-2,2-difluoropropanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexylsulfanyl)-2,2-difluoropropanoic acid is an organic compound characterized by the presence of a cyclohexylsulfanyl group attached to a difluoropropanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylsulfanyl)-2,2-difluoropropanoic acid typically involves the following steps:
Formation of the Cyclohexylsulfanyl Intermediate: This step involves the reaction of cyclohexylthiol with a suitable halogenated precursor, such as 1-bromo-2,2-difluoropropane, under basic conditions to form the cyclohexylsulfanyl intermediate.
Introduction of the Carboxylic Acid Group: The intermediate is then subjected to oxidation reactions to introduce the carboxylic acid group, resulting in the formation of 3-(Cyclohexylsulfanyl)-2,2-difluoropropanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexylsulfanyl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The difluoropropanoic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Cyclohexylsulfanyl)-2,2-difluoropropanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in metabolic pathways.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, including their interactions with proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexylsulfanyl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylsulfanyl group may enhance binding affinity through hydrophobic interactions, while the difluoropropanoic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclohexylsulfanyl)-2-fluoropropanoic acid: Similar structure but with only one fluorine atom.
3-(Cyclohexylsulfanyl)-propanoic acid: Lacks the fluorine atoms, resulting in different chemical properties.
3-(Phenylsulfanyl)-2,2-difluoropropanoic acid: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness
3-(Cyclohexylsulfanyl)-2,2-difluoropropanoic acid is unique due to the presence of both the cyclohexylsulfanyl and difluoropropanoic acid moieties, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets.
Propiedades
Fórmula molecular |
C9H14F2O2S |
|---|---|
Peso molecular |
224.27 g/mol |
Nombre IUPAC |
3-cyclohexylsulfanyl-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C9H14F2O2S/c10-9(11,8(12)13)6-14-7-4-2-1-3-5-7/h7H,1-6H2,(H,12,13) |
Clave InChI |
GVSKJYHDCGOSQG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)SCC(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


